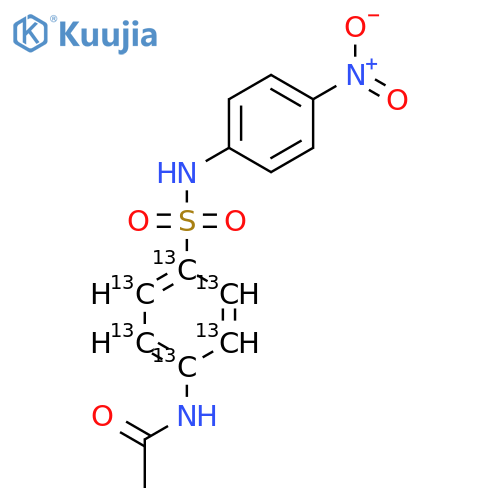

Cas no 1353867-79-4 (Sulfanitran 13C6 (sulfanilamide ring 13C6))

1353867-79-4 structure

商品名:Sulfanitran 13C6 (sulfanilamide ring 13C6)

Sulfanitran 13C6 (sulfanilamide ring 13C6) 化学的及び物理的性質

名前と識別子

-

- Sulfanitran-13C6

- Sulfanitran-(sulfanilamide ring-13C6)

- N-[4-(4-Nitrophenylsulfamoyl)phenyl-13C6]acetamide

- N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-13C6

- Sulfanitran 13C6 (sulfanilamide ring 13C6)

- DivK1c_000830

- N(sup4)-Acetyl-N(sup1)-(4-nitrophenyl)sulfanilamide

- DB11463

- Sulfanitranum

- N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide

- BS-14665

- SR-05000001857-3

- Acetanilide, 4'-[(p-nitrophenyl)sulfamoyl]-

- N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

- SBI-0052913.P002

- NCGC00095045-02

- Q27195401

- 1353867-79-4

- SULFANITRAN [MART.]

- NCGC00095045-03

- HMS2093E09

- NCGC00095045-01

- D05951

- SR-05000001857-1

- Spectrum_001693

- SULFANITRAN [GREEN BOOK]

- HMS502J12

- QT35T5T35Q

- KBioGR_001495

- KBio2_007309

- NSC758458

- IDI1_000830

- Spectrum4_000858

- Tox21_111401_1

- Sulfanitrano

- NSC217299

- KBioSS_002173

- CHEBI:114204

- MLS004774076

- NSC 77120

- C71835

- KBio1_000830

- Acetanilide, 4'-((p-nitrophenyl)sulfamoyl)-

- component of Novastat

- NINDS_000830

- Pharmakon1600-01503339

- SULFANITRAN [MI]

- Sulfanitranum [INN-Latin]

- SCHEMBL93837

- Sulfanitran [USAN:INN:BAN]

- N4-ACETYL-N1-(4-NITROPHENYL)-SULFANILAMIDE, TECH.

- BSPBio_003490

- Acetamide, N-[4-[[ (4-nitrophenyl)amino]sulfonyl]phenyl]-

- CAS-122-16-7

- CS-4420

- SPECTRUM1503339

- N-{4-[(4-nitrophenyl)sulfamoyl]phenyl}acetamide

- Tox21_111401

- N(sup4)-Acetyl-N(sup1)-(p-nitrophenyl)sulfanilamide

- Sulfanitrano [INN-Spanish]

- KBio3_002710

- KBio2_004741

- CCG-213164

- CHEMBL493636

- DA-58178

- SULFANITRAN [USAN]

- N(4)-Acetyl-4'-nitrosulfanilanilide

- NSC77120

- SR-05000001857

- J-004768

- Spectrum5_001477

- BDBM50248248

- 122-16-7

- Acetamide, N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]-

- UNISTAT 2 COMPONENT SULFANITRAN

- NS00000186

- N(4)-Acetyl-N(1)-(p-nitrophenyl)sulfanilamide

- 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide

- 4'-((p-Nitrophenyl)sulfamoyl)acetanilide

- BRD-K76845197-001-01-3

- N(sup4)-Acetyl-4'-nitrosulfanilanilide

- Sulfanitran, ~85%

- N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide

- Oprea1_470804

- SMR003500745

- DTXCID2025898

- Acetamide, N-(4-(((4-nitrophenyl)amino)sulfonyl)phenyl)-

- NSC-758458

- NSC-77120

- N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl)acetamide

- N-(4-[(4-Nitroanilino)sulfonyl]phenyl)acetamide #

- HMS1922A20

- AB00052349_02

- MFCD00024598

- Sulfanitran, VETRANAL(TM), analytical standard

- SULFANITRAN [INN]

- UNII-QT35T5T35Q

- BRD-K76845197-001-05-4

- DB-041653

- sulfanitran

- NCGC00095045-05

- Spectrum3_001755

- NSC 217299

- NSC-217299

- DTXSID4045898

- KBio2_002173

- Sulfanitran (USAN/INN)

- N4-Acetyl-N1-(4-nitrophenyl)-sulfanilamide

- HY-B0947

- AKOS003980372

- APNPS

- STL139243

-

- MDL: MFCD20527277

- インチ: 1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1

- InChIKey: GWBPFRGXNGPPMF-BWWUJVEXSA-N

- ほほえんだ: S([13C]1[13CH]=[13CH][13C](=[13CH][13CH]=1)NC(C)=O)(NC1C=CC(=CC=1)[N+](=O)[O-])(=O)=O

計算された属性

- せいみつぶんしりょう: 341.07772071 g/mol

- どういたいしつりょう: 341.07772071 g/mol

- 同位体原子数: 6

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 524

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130

- 疎水性パラメータ計算基準値(XlogP): 2

- ぶんしりょう: 341.29

Sulfanitran 13C6 (sulfanilamide ring 13C6) セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

Sulfanitran 13C6 (sulfanilamide ring 13C6) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA58158-50mg |

N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide |

1353867-79-4 | 50mg |

$1282.00 | 2024-04-20 | ||

| A2B Chem LLC | BA58158-25mg |

N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide |

1353867-79-4 | 25mg |

$771.00 | 2024-04-20 |

Sulfanitran 13C6 (sulfanilamide ring 13C6) 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1353867-79-4 (Sulfanitran 13C6 (sulfanilamide ring 13C6)) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量